7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Brand Name: Vulcanchem
CAS No.: 97398-65-7
VCID: VC6657475
InChI: InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2
SMILES: C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-]
Molecular Formula: C8H7NO5
Molecular Weight: 197.146

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol

CAS No.: 97398-65-7

Cat. No.: VC6657475

Molecular Formula: C8H7NO5

Molecular Weight: 197.146

* For research use only. Not for human or veterinary use.

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol - 97398-65-7

CAS No. 97398-65-7
Molecular Formula C8H7NO5
Molecular Weight 197.146
IUPAC Name 7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol
Standard InChI InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2
Standard InChI Key LRHFGBDYKMSVMK-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-]

Chemical Identity and Structural Properties

Molecular Characterization

7-Nitro-2,3-dihydrobenzo[b] dioxin-6-ol has the molecular formula C₈H₇NO₅ and a molar mass of 197.146 g/mol. Its IUPAC name, 7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol, reflects the bicyclic benzodioxin system with hydroxyl (-OH) and nitro (-NO₂) substituents. The compound’s planar aromatic ring and electron-withdrawing nitro group influence its reactivity, particularly in electrophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.3–1.4 g/cm³ (estimated)
Boiling Point291.4 ± 39.0°C (analog data)
LogP (Partition Coeff.)~1.2 (predicted)
Topological Polar Surface Area89.9 Ų

The hydroxyl group enhances solubility in polar solvents, though experimental solubility data remain limited. Computational models suggest moderate lipophilicity (LogP ~1.2), enabling membrane permeability for biological applications.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically begins with 2,3-dihydrobenzo[b][1, dioxin-6-ol (CAS 10288-72-9), a precursor with a hydroxyl group at position 6 . Nitration introduces the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Key steps include:

  • Protection of Hydroxyl Group: Acetylation using acetic anhydride to prevent undesired side reactions.

  • Nitration: Electrophilic aromatic substitution at position 7, favored by the electron-donating effects of the adjacent hydroxyl group.

  • Deprotection: Hydrolysis under basic conditions to regenerate the hydroxyl group.

Yield optimization requires precise stoichiometric control, as over-nitration can lead to di-substituted byproducts. Chromatographic purification (e.g., silica gel) achieves >95% purity.

Analytical Characterization

  • Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 1H, H-5), 6.85 (d, J=8.4 Hz, 1H, H-8), 4.30 (m, 4H, dioxane-CH₂).

    • IR: Peaks at 3350 cm⁻¹ (O-H stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂).

  • Mass Spectrometry: ESI-MS m/z 198.05 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anti-Inflammatory Action: Suppresses NF-κB signaling, reducing TNF-α production by 45% in murine macrophages.

Table 2: Biological Activity Profile

ActivityModel SystemResultSource
PARP1 InhibitionBRCA1-mutant cellsIC₅₀ = 0.8 µM
AntibacterialS. aureusMIC = 12.5 µg/mL
TNF-α ReductionMacrophages45% suppression vs. control

Comparative Analysis with Related Compounds

7-Nitro-2,3-Dihydrobenzo[b] Dioxin-6-Amine

This analog (CAS 62140-78-7) replaces the hydroxyl group with an amine (-NH₂), altering electronic properties and bioactivity . While less polar (LogP ~1.6), it shows higher acute toxicity (LD₅₀ = 120 mg/kg in rats) compared to the hydroxyl derivative .

Phenylethanone and Phenylethanol Derivatives

  • 1-(7-Nitro-2,3-dihydrobenzo[b] dioxin-6-yl)-2-phenylethanone (CAS VC15808794): Aryl ketone derivative with calcium channel blocking activity.

  • 1-(7-Nitro-2,3-dihydrobenzo[b] dioxin-6-yl)-2-phenylethanol: Reduced ketone to alcohol, enhancing solubility but reducing CNS penetration.

Applications and Future Research Directions

Therapeutic Development

  • Oncology: PARP1 inhibitor trials in triple-negative breast cancer models.

  • Anti-Infectives: Synergistic studies with β-lactam antibiotics against MRSA.

Material Science

Functionalization for conductive polymers, leveraging nitro group redox activity.

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